2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE
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Overview
Description
2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound that features an indole core, a chlorophenyl group, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride.
Sulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride.
Formation of the Piperazine Moiety: The phenylpiperazine moiety can be synthesized by reacting piperazine with bromobenzene under suitable conditions.
Coupling Reactions: The final compound is obtained by coupling the indole core with the chlorophenyl and phenylpiperazine moieties under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group results in the corresponding alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its interactions with various biological targets.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Pharmacology: The compound is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The indole core is known to interact with various receptors and enzymes, potentially modulating their activity. The phenylpiperazine moiety may contribute to binding affinity and specificity. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-{3-[(2-BROMOPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE
- 2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE
Uniqueness
The uniqueness of 2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group may enhance its binding affinity to certain targets compared to other halogenated derivatives.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c28-24-12-6-4-8-21(24)20-35(33,34)26-18-31(25-13-7-5-11-23(25)26)19-27(32)30-16-14-29(15-17-30)22-9-2-1-3-10-22/h1-13,18H,14-17,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZDOEBMMZGSAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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